molecular formula C9H13Cl2NO B6183352 2-(1-aminoethyl)-4-chloro-5-methylphenol hydrochloride CAS No. 2639437-44-6

2-(1-aminoethyl)-4-chloro-5-methylphenol hydrochloride

Cat. No.: B6183352
CAS No.: 2639437-44-6
M. Wt: 222.1
InChI Key:
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Description

2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminoethyl group, a chloro group, and a methyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-aminoethyl)-4-chloro-5-methylphenol hydrochloride typically involves multiple steps, starting with the chlorination of 2-(1-aminoethyl)phenol. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow reactors and batch reactors are commonly employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The amino group can be reduced to form amines or amides.

  • Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: Primary, secondary, and tertiary amines.

  • Substitution: Alcohols, ethers, and other substituted phenols.

Scientific Research Applications

2-(1-Aminoethyl)-4-chloro-5-methylphenol hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-aminoethyl)-4-chloro-5-methylphenol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The phenol group can act as a ligand, binding to metal ions or enzymes, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

  • 2-(1-Aminoethyl)phenol

  • 4-Chlorophenol

  • 5-Methylphenol

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Properties

CAS No.

2639437-44-6

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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